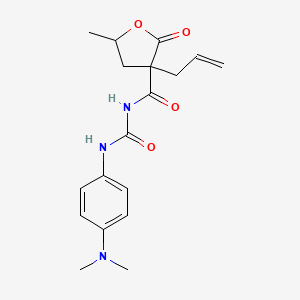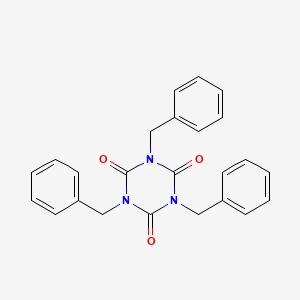
Tribenzyl isocyanurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribenzyl isocyanurate is a chemical compound known for its unique structural and chemical properties. It is a derivative of isocyanuric acid, where three benzyl groups are attached to the nitrogen atoms of the isocyanurate ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tribenzyl isocyanurate can be synthesized through the reaction of cyanuric acid with benzyl chloride in the presence of a base such as triethylamine. The reaction typically involves heating the reactants in an inert solvent like diethyl ether or acetone . The process can be summarized as follows:
- Dissolve cyanuric acid in an inert solvent.
- Add benzyl chloride and triethylamine to the solution.
- Heat the mixture to facilitate the reaction.
- Isolate the product by filtration and purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Tribenzyl isocyanurate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce various substituted isocyanurates .
Wissenschaftliche Forschungsanwendungen
Tribenzyl isocyanurate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for potential biological activities and applications in drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of high-performance polymers, coatings, and adhesives due to its thermal stability and chemical resistance .
Wirkmechanismus
The mechanism of action of tribenzyl isocyanurate involves its interaction with various molecular targets. Its effects are primarily due to the presence of the isocyanurate ring and the benzyl groups, which can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s reactivity and stability in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyl isocyanurate: Similar in structure but with phenyl groups instead of benzyl groups.
Triallyl isocyanurate: Contains allyl groups, used in polymer chemistry.
Trimethyl isocyanurate: Contains methyl groups, known for its high thermal stability
Uniqueness
Tribenzyl isocyanurate is unique due to its specific combination of benzyl groups and the isocyanurate ring. This combination imparts distinct thermal and chemical properties, making it suitable for specialized applications in materials science and industrial chemistry .
Eigenschaften
CAS-Nummer |
606-03-1 |
|---|---|
Molekularformel |
C24H21N3O3 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
1,3,5-tribenzyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C24H21N3O3/c28-22-25(16-19-10-4-1-5-11-19)23(29)27(18-21-14-8-3-9-15-21)24(30)26(22)17-20-12-6-2-7-13-20/h1-15H,16-18H2 |
InChI-Schlüssel |
PIBKGXNSYQOGKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



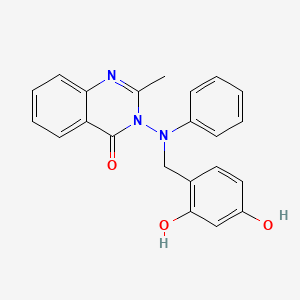

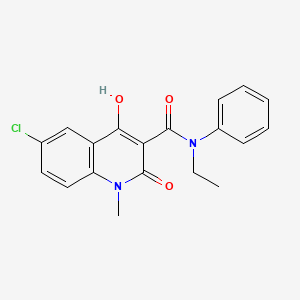
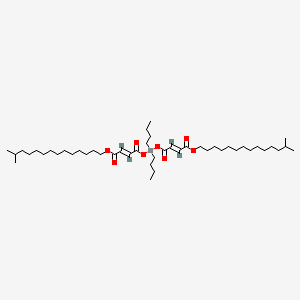
![1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride](/img/structure/B13770498.png)
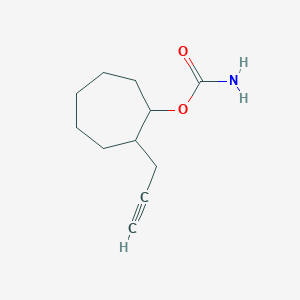
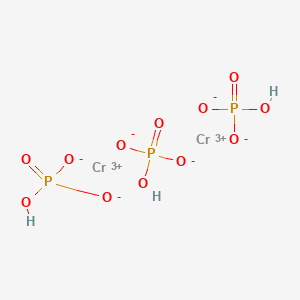
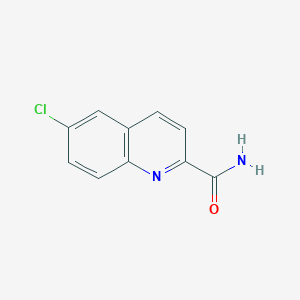

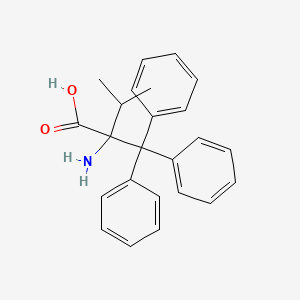
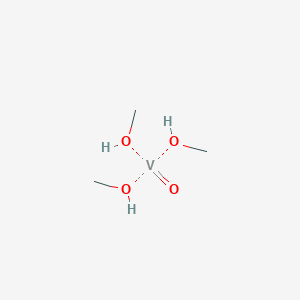
![6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine](/img/structure/B13770541.png)
